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Compound of Interest

Compound Name: N-Cbz-guanidine

Cat. No.: B2422506

Technical Guide: N-Cbz-Guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-guanidine (benzyl N-
(diaminomethylidene)carbamate), a key synthetic intermediate. The document details its
chemical properties, representative synthesis, and applications in organic chemistry,
particularly in the development of novel molecular architectures.

Core Compound Data

N-Cbz-guanidine is a guanidine derivative where one of the nitrogen atoms is protected by a
benzyloxycarbonyl (Cbz) group. This protection strategy is crucial for modulating the high
basicity of the guanidine moiety, rendering it a more manageable reagent in complex synthetic
pathways.

Physicochemical and Structural Information

The following table summarizes the key quantitative data for N-Cbz-guanidine. It is important
to note that while core identifiers are well-established, specific experimental data such as
melting point and solubility are not consistently reported in publicly available literature.
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Property Value Source
CAS Number 16706-54-0 [PubChem]
Molecular Formula CoH11N302 [PubChem]
Molecular Weight 193.20 g/mol [PubChem]
benzyl N-
IUPAC Name (diaminomethylidene)carbamat  [PubChem]
e
Calculated XLogP3 14 [PubChem]
Hydrogen Bond Donor Count 2 [PubChem]
Hydrogen Bond Acceptor
3 [PubChem]
Count
Rotatable Bond Count 3 [PubChem]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-Cbz-guanidine is not
readily available in the reviewed literature, a representative procedure for a related mono-Cbz
protected guanidine, N-Benzyl, N'-Cbz-guanidine, is presented here to illustrate the general
synthetic approach. This method highlights the key steps and reagents involved in the
preparation of such compounds.

Representative Synthesis: Preparation of N-Benzyl, N'-
Cbz-guanidine

This protocol is adapted from a known procedure for the synthesis of mono-Cbz protected
guanidines.

Materials:
o Potassium carbobenzyloxycyanamide

o Acetonitrile
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Trimethylsilyl chloride

Benzylamine

Methanol

Diethyl ether

Procedure:

A flame-dried 250-mL single-necked round-bottomed flask equipped with a magnetic stirring
bar is placed under a nitrogen atmosphere.

e The flask is charged with potassium carbobenzyloxycyanamide (30.0 mmol).

o Acetonitrile (100 mL) is added, and the mixture is stirred vigorously for 15 minutes.

o Trimethylsilyl chloride is then added, and the reaction is stirred for an additional period.
e Benzylamine is subsequently introduced to the reaction mixture.

e Upon completion of the reaction, the solvent is removed under reduced pressure.

e The residue is then taken up in methanol and stirred.

o The product is precipitated by the addition of diethyl ether and collected by filtration.

Applications in Organic Synthesis

N-Cbz-guanidine is a valuable reagent for the introduction of a protected guanidine group in
the synthesis of more complex molecules. One of its notable applications is in the preparation
of N-protected amino acid-derived guanidine organocatalysts.

Experimental Protocol: Synthesis of an N-Chz-
Guanidine-Containing Organocatalyst

This protocol describes the synthesis of an organocatalyst using N-Cbz-guanidine as a key
reagent.
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Materials:

N-Cbz-L-proline

1,1'-Carbonyldiimidazole (CDI)

Dry N,N-Dimethylformamide (DMF)

N-Cbz-guanidine

Procedure:

e N-Cbz-L-proline is dissolved in dry DMF in a reaction vessel under an inert atmosphere.
e The solution is cooled to 0 °C.

e 1,1'-Carbonyldiimidazole (CDI) is added to the solution to activate the carboxylic acid.

e The reaction mixture is stirred at O °C for a designated period to allow for the formation of the
acylimidazolide intermediate.

e A solution of N-Cbz-guanidine in dry DMF is then added to the reaction mixture.
e The reaction is allowed to proceed at room temperature for 24-72 hours.

» Following the reaction, the product is isolated and purified using standard chromatographic
techniques.

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and
workflows related to N-Cbz-guanidine.

Caption: Workflow for the synthesis of an organocatalyst using N-Cbz-guanidine.

Signaling Pathways and Biological Activity

There is limited information in the scientific literature describing a direct role for N-Cbz-
guanidine in specific biological signaling pathways. Its primary utility is as a synthetic
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intermediate. However, the guanidinium group, which N-Cbz-guanidine can introduce into
molecules, is of significant interest in medicinal chemistry. Guanidine and its derivatives are
known to interact with various biological targets. For instance, some guanidine compounds act
as inhibitors of voltage-gated potassium (Kv) channels. The proposed mechanism involves the
guanidinium ion binding within the intracellular pore of the channel, which can stabilize a closed
state.

The Cbz protecting group on N-Cbz-guanidine is designed to be removed under specific
conditions, unmasking the guanidine functionality at a desired stage of a synthesis. This allows
for the strategic incorporation of the biologically active guanidinium moiety into potential drug
candidates.

Caption: General mechanism of action for some guanidine compounds as Kv channel
inhibitors.

 To cite this document: BenchChem. [N-Cbz-guanidine CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2422506#n-cbz-guanidine-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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